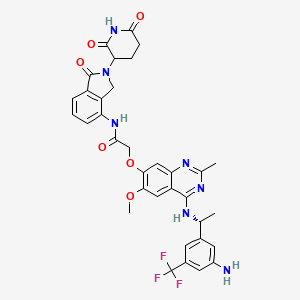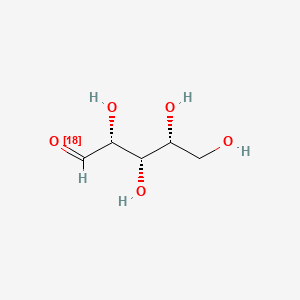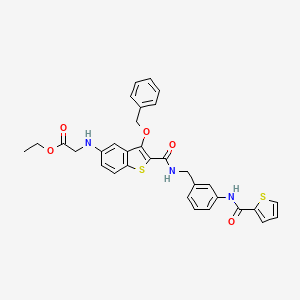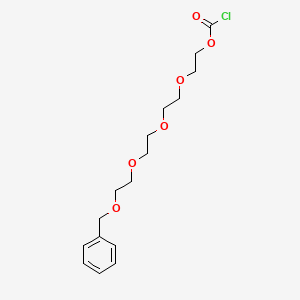
PROTAC SOS1 degrader-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC SOS1 degrader-3 is a potent agent specifically designed to target and degrade the Son of Sevenless 1 (SOS1) protein via the ubiquitin-proteasome system . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has emerged as a novel and promising therapeutic strategy for targeting proteins that are difficult to modulate with conventional small molecules .
准备方法
The synthesis of PROTAC SOS1 degrader-3 involves multiple steps, including the preparation of the linker and the conjugation of the SOS1 ligand with an E3 ligase ligand. The synthetic route typically involves the following steps:
Preparation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation of Ligands: The SOS1 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
化学反应分析
PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
PROTAC SOS1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of SOS1 and its effects on cellular processes.
Biology: The compound is employed in biological studies to investigate the role of SOS1 in various signaling pathways and cellular functions.
Medicine: This compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations, as it can effectively degrade SOS1 and inhibit the KRAS-RAF-ERK signaling pathway
作用机制
PROTAC SOS1 degrader-3 exerts its effects by inducing the degradation of the SOS1 protein through the ubiquitin-proteasome system. The compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome . The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting the proliferation of cancer cells driven by KRAS mutations .
相似化合物的比较
PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:
LHF418: Another potent SOS1 degrader that induces SOS1 degradation through the cereblon (CRBN) E3 ligase.
KRAS-directed PROTACs: These compounds target KRAS directly and degrade it through the von Hippel-Lindau (VHL) or CRBN ligases.
This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.
属性
分子式 |
C34H32F3N7O6 |
|---|---|
分子量 |
691.7 g/mol |
IUPAC 名称 |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
InChI 键 |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
手性 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
规范 SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)


![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
![4-amino-1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12407485.png)


